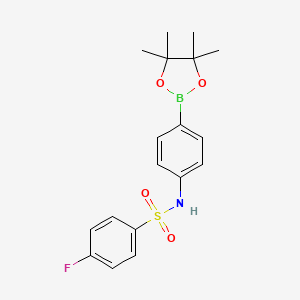

4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC13642224

Molecular Formula: C18H21BFNO4S

Molecular Weight: 377.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21BFNO4S |

|---|---|

| Molecular Weight | 377.2 g/mol |

| IUPAC Name | 4-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C18H21BFNO4S/c1-17(2)18(3,4)25-19(24-17)13-5-9-15(10-6-13)21-26(22,23)16-11-7-14(20)8-12-16/h5-12,21H,1-4H3 |

| Standard InChI Key | MQCOAJIVRNEYIQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Introduction

The compound 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a boronic acid derivative featuring a sulfonamide functional group. This chemical structure is of significant interest in the fields of medicinal chemistry and material science due to its potential applications in organic synthesis, drug development, and molecular recognition.

Applications in Chemistry and Biology

-

Synthetic Utility:

-

The boronate ester group allows the compound to serve as a substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. This makes it valuable for constructing complex organic molecules.

-

-

Potential Biological Activity:

-

Sulfonamide derivatives have been widely studied for their antibacterial, anticancer, and anti-inflammatory properties. Although specific biological data for this compound is limited in available literature, its structural features suggest it could exhibit similar activities.

-

Synthesis

The synthesis of this compound typically involves:

-

Formation of the Boronate Ester:

-

Reacting phenylboronic acid derivatives with pinacol or similar diols under dehydrating conditions.

-

-

Introduction of the Sulfonamide Group:

-

Coupling a fluorinated aniline derivative with a sulfonyl chloride reagent in the presence of a base (e.g., triethylamine).

-

-

Final Assembly:

-

Combining the boronate ester and sulfonamide fragments through electrophilic aromatic substitution or other suitable methods.

-

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy (1H and 13C) | Identification of chemical shifts corresponding to aromatic protons and carbons, boronate ester signals, and sulfonamide groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | Detection of characteristic functional groups (e.g., B-O stretching at ~1350 cm⁻¹). |

| X-Ray Crystallography | Structural confirmation and bond angle measurements. |

Potential Research Directions

-

Medicinal Chemistry:

-

Investigating its role as a scaffold for designing enzyme inhibitors or receptor modulators.

-

Exploring its antibacterial or anticancer potential through structure-activity relationship (SAR) studies.

-

-

Material Science:

-

Utilizing its boronate ester group for the development of sensors or molecular recognition systems.

-

-

Catalysis:

-

Employing it as a ligand precursor in catalytic transformations due to its electron-withdrawing fluorine atom and boronate ester functionality.

-

Limitations and Challenges

-

The stability of the boronate ester under aqueous conditions might limit its applications in biological systems.

-

Further studies are needed to evaluate its toxicity and environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume